Cbz-Trp-Val-Sta-Ala-Sta-OH
Description
Structure
2D Structure
Properties
CAS No. |
145031-47-6 |
|---|---|
Molecular Formula |
C43H62N6O10 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C43H62N6O10/c1-24(2)17-32(35(50)20-37(52)45-27(7)40(55)46-33(18-25(3)4)36(51)21-38(53)54)47-42(57)39(26(5)6)49-41(56)34(19-29-22-44-31-16-12-11-15-30(29)31)48-43(58)59-23-28-13-9-8-10-14-28/h8-16,22,24-27,32-36,39,44,50-51H,17-21,23H2,1-7H3,(H,45,52)(H,46,55)(H,47,57)(H,48,58)(H,49,56)(H,53,54)/t27-,32-,33?,34-,35-,36-,39-/m0/s1 |
InChI Key |
LGYGHBKRXYHDQJ-PLOKRZIXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Biochemical Characterization of Cbz Trp Val Sta Ala Sta Oh As an Enzyme Inhibitor
Spectrophotometric and Fluorometric Assays for Proteolytic Activity Measurement
The inhibitory potential of compounds like Cbz-Trp-Val-Sta-Ala-Sta-OH is quantified by measuring their effect on the catalytic activity of a target protease. Spectrophotometric and fluorometric assays are fundamental techniques employed for this purpose, offering sensitive and continuous monitoring of enzyme kinetics. These assays rely on synthetic substrates that, upon cleavage by the protease, produce a detectable change in absorbance or fluorescence.
Spectrophotometric Assays
Spectrophotometric methods for measuring protease activity commonly utilize chromogenic substrates. These are synthetic peptides that mimic the natural cleavage site of the enzyme but are conjugated to a chromophore, typically p-nitroaniline (pNA). In its peptide-bound form, pNA does not absorb light in the visible spectrum. However, upon enzymatic cleavage of the peptide bond, free pNA is released, which has a distinct absorbance maximum around 405 nm.
The rate of the enzymatic reaction is determined by continuously monitoring the increase in absorbance at this wavelength. In the presence of an inhibitor such as this compound, the rate of pNA release is reduced. By measuring the reaction rates at various inhibitor concentrations, key inhibitory constants such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) can be determined.
For instance, the activity of pepsin, an aspartic protease, can be assayed using hemoglobin as a substrate. After incubation with the enzyme, the reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested hemoglobin. The TCA-soluble products, which include smaller peptides and amino acids, can be quantified by measuring their absorbance at 280 nm. The presence of a statine-containing inhibitor would lead to a decrease in the amount of TCA-soluble products.
Fluorometric Assays
Fluorometric assays offer a significant increase in sensitivity compared to spectrophotometric methods, allowing for the use of lower enzyme and substrate concentrations. These assays employ fluorogenic substrates, which are peptides modified with a fluorescent reporter group (fluorophore) and a quencher molecule.
A prevalent technique is Fluorescence Resonance Energy Transfer (FRET). In a FRET-based assay, the substrate is a peptide with a fluorophore at one end and a quencher at the other. When the substrate is intact, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
For example, the activity of renin, another aspartic protease, is often measured using a FRET peptide substrate. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage. When a statine-containing inhibitor like this compound is introduced, it binds to the active site of renin, preventing the cleavage of the fluorogenic substrate and thus attenuating the increase in fluorescence. This allows for the precise determination of the inhibitor's potency.
Detailed Research Findings for Statine-Containing Peptide Inhibitors
Kinetic studies on a range of statine-based inhibitors against various aspartic proteases have been conducted. The inhibitory constants (Kᵢ) are a direct measure of the inhibitor's potency, with lower values indicating tighter binding to the enzyme.
The following tables present kinetic data for several statine-containing peptide inhibitors against the aspartic proteases pepsin and cathepsin D. This data is representative of the kind of detailed findings that would be obtained from spectrophotometric or fluorometric assays for this compound.
Table 1: Inhibition of Porcine Pepsin by Statine-Containing Peptide Analogues
| Inhibitor | Kᵢ (nM) |
| H₂N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe | < 1 |
| H₂N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMe | 150 |
Data sourced from studies on pepsin inhibition by statine-containing substrate analogues. nih.gov
Table 2: Inhibition of Bovine Cathepsin D by Statine-Containing Peptide Analogues
| Inhibitor | Kᵢ (nM) |
| Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe | 1.1 |
This data illustrates the potent inhibition of cathepsin D by a statine-containing peptide, as determined by kinetic assays. nih.gov
Table 3: Inhibition of Rat Renin by Statine-Containing Peptide Analogues
| Inhibitor | IC₅₀ (nM) |
| Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH₂ | 12 |
This table shows the inhibitory concentration for a statine (B554654) analogue against renin, a key enzyme in the regulation of blood pressure. nih.gov
These examples underscore the utility of spectrophotometric and fluorometric assays in the detailed biochemical characterization of statine-containing inhibitors. The data derived from such studies are crucial for understanding the structure-activity relationships and for the rational design of potent and selective protease inhibitors.
Structural and Molecular Interaction Analysis of Cbz Trp Val Sta Ala Sta Oh with Target Enzymes
X-ray Crystallographic Studies of Cbz-Trp-Val-Sta-Ala-Sta-OH-Enzyme Complexes
X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of molecules at atomic resolution. Studies on complexes of similar statin-containing inhibitors with aspartic proteases reveal detailed insights into how this compound likely binds to its enzymatic targets.
Crystallographic studies of pepsin in complex with pepstatin, a structural analog of this compound, show that the inhibitor binds in an extended conformation within the enzyme's active site cleft. nih.gov This binding mode allows for extensive interactions with the enzyme's subsites. The statine (B554654) residue is a key feature, mimicking the transition state of peptide bond hydrolysis catalyzed by these enzymes. researchgate.net It is proposed that the hydroxyl group of the statine residue directly interacts with the catalytic aspartate residues in the active site.
| Inhibitor Residue | Predicted Enzyme Subsite | Potential Interactions |
| Cbz-Trp | S3 | Hydrophobic interactions |
| Val | S2 | Hydrophobic interactions |
| Sta | S1/S1' | Hydrogen bonding with catalytic aspartates |
| Ala | S1' | Hydrophobic interactions |
| Sta | S2' | Hydrophobic interactions |
This table is based on the analysis of binding modes of analogous statin-containing inhibitors with aspartic proteases.
The stability of the enzyme-inhibitor complex is significantly influenced by a network of hydrogen bonds and, where applicable, salt bridges. In the case of this compound, the central statine residue's hydroxyl group is predicted to form critical hydrogen bonds with the catalytic dyad of aspartic acid residues (e.g., Asp32 and Asp215 in pepsin). This interaction is a hallmark of statin-containing inhibitors.
The binding of an inhibitor to an enzyme is not a simple lock-and-key process. Often, the enzyme undergoes conformational changes to accommodate the ligand, a phenomenon known as induced fit. X-ray crystallographic studies of pepsin have shown that the enzyme undergoes a conformational change upon binding to pepstatin, effectively enclosing the inhibitor more tightly within the active site. nih.gov This is often mediated by a flexible "flap" region that covers the active site. A similar induced conformational change is expected upon the binding of this compound, leading to a more stable and high-affinity complex. The active sites of both BACE1 and cathepsin D feature a flap, a β-hairpin loop of about ten residues, that sits (B43327) over the catalytic dyad. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
NMR spectroscopy is a versatile technique for studying ligand-protein interactions in solution, providing information on binding dynamics, stoichiometry, and the specific atoms involved in the interaction.
NMR titration experiments can be employed to monitor the changes in the NMR spectrum of either the enzyme or this compound upon complex formation. By systematically varying the concentration of one component while keeping the other constant, it is possible to determine the binding affinity (dissociation constant, Kd) and the stoichiometry of the interaction (e.g., 1:1 binding). The rate of exchange between the free and bound states of the inhibitor can also be inferred from the changes in the NMR signals.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are in close proximity in the enzyme-inhibitor complex, even if they are not directly bonded. The observation of intermolecular NOEs between protons on this compound and protons on the enzyme provides direct evidence of binding and can be used to map the binding interface and determine the orientation of the inhibitor in the active site.
Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme-Peptidomimetic Complexes
Cryo-electron microscopy (Cryo-EM) has become an indispensable tool in structural biology for determining the high-resolution structures of large and flexible biomolecular assemblies, including enzyme-inhibitor complexes that are challenging to crystallize. This technique involves flash-freezing a solution of the complex in vitreous ice, thereby preserving its native conformation. The frozen sample is then imaged using a transmission electron microscope, and sophisticated image processing algorithms are used to reconstruct a three-dimensional model from thousands of two-dimensional particle images.
For a complex between a large enzyme and this compound, Cryo-EM can provide detailed insights into the binding mode of the inhibitor. It can reveal the specific amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the inhibitor. This structural information is critical for understanding the basis of the inhibitor's potency and selectivity. Furthermore, Cryo-EM can capture different conformational states of the enzyme-inhibitor complex, offering a dynamic view of the binding process.
Hypothetical Cryo-EM Data for a Target Enzyme Complexed with this compound:
The following table represents a hypothetical data collection and refinement statistics for a Cryo-EM study of a target enzyme in complex with this compound. Such data would be typically found in a publication detailing the structural determination.
| Data Collection and Processing | |
| Magnification | 100,000x |
| Voltage (kV) | 300 |
| Electron exposure (e⁻/Ų) | 60 |
| Defocus range (µm) | -1.0 to -2.5 |
| Pixel size (Å) | 0.85 |
| Number of micrographs | 5,200 |
| Number of particles | 350,000 |
| Refinement | |
| Final map resolution (Å) | 3.1 |
| Map sharpening B-factor (Ų) | -85 |
| Model Composition | |
| Protein chains | 2 |
| Ligands | This compound, Zinc ion |
| Non-hydrogen atoms | 25,480 |
| Validation | |
| MolProbity score | 1.45 |
| Clashscore | 2.8 |
| Ramachandran favored (%) | 97.5 |
| Ramachandran outliers (%) | 0.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Mass Spectrometry-Based Approaches for Binding and Covalent Modification Studies
Mass spectrometry (MS) offers a versatile and sensitive platform for studying protein-ligand interactions. Native mass spectrometry, where the analysis is performed under non-denaturing conditions, allows for the direct observation of non-covalent enzyme-inhibitor complexes. This technique can be used to determine the stoichiometry of binding, providing information on how many molecules of this compound bind to a single enzyme molecule. Furthermore, by performing competitive binding experiments, the relative binding affinities of different inhibitors can be assessed.
In addition to studying non-covalent interactions, mass spectrometry is a powerful tool for identifying and characterizing covalent modifications of proteins. If this compound were to act as a covalent inhibitor, MS-based approaches could be employed to pinpoint the exact amino acid residue(s) on the target enzyme that becomes covalently attached to the inhibitor. This typically involves proteolytic digestion of the modified enzyme followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis to identify the modified peptide and the specific site of adduction.
Hypothetical Mass Spectrometry Data for this compound Binding to a Target Enzyme:
The table below illustrates the type of data that could be generated from a native mass spectrometry experiment to determine the binding stoichiometry of this compound to a target enzyme.
| Species Observed | Theoretical Mass (Da) | Observed Mass (Da) | Abundance (%) |
| Apo-Enzyme | 50,000.0 | 50,000.5 | 30 |
| Enzyme + 1 Inhibitor | 50,858.0 | 50,858.7 | 65 |
| Enzyme + 2 Inhibitors | 51,716.0 | 51,717.1 | 5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. The hypothetical mass of the inhibitor is assumed to be 858.0 Da.
For covalent modification studies, a different type of data representation would be utilized, typically showing the fragmentation spectrum of the modified peptide, which allows for the precise localization of the modification.
Structure Activity Relationship Sar Studies and Rational Design Principles
Contribution of Individual Amino Acid Residues in Cbz-Trp-Val-Sta-Ala-Sta-OH to Inhibitory Potency
The sequence of amino acids in a peptide-based inhibitor is critical for its interaction with the target protease. The enzyme's active site is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate or inhibitor (P4, P3, P2, P1, P1', P2', etc.). The specific nature of these interactions dictates the inhibitor's potency and selectivity. nih.gov
The N-terminal Tryptophan (Trp) residue in this compound likely occupies a hydrophobic pocket within the enzyme's active site. The large, aromatic indole side chain of tryptophan can engage in significant hydrophobic and π-π stacking interactions with aromatic residues of the enzyme, such as tyrosine or phenylalanine, thereby anchoring the inhibitor to the active site. nih.govresearchgate.net In some aspartyl proteases, inhibitor binding is enhanced by targeting the flap loop with hydrophobic substituents. chemrxiv.orgnih.govchemrxiv.org The Trp residue could potentially fulfill this role, contributing to the stability of the enzyme-inhibitor complex. The specific interactions of the P1 residue are often a primary determinant of inhibitory specificity. nih.govmdpi.com
The Valine (Val) and Alanine (B10760859) (Ala) residues are crucial for the proper positioning of the inhibitor within the enzyme's catalytic cleft. These small, hydrophobic amino acids interact with corresponding hydrophobic subsites on the enzyme.
Valine (Val): As a P2 residue, the bulky, branched side chain of valine is well-suited to fill the often spacious and hydrophobic S2 subsite of many proteases. nih.govresearchgate.net An optimal fit in this pocket is critical for high binding affinity.
Alanine (Ala): The small methyl side chain of alanine allows it to fit into smaller, sterically restricted subsites. Its inclusion in the peptide backbone helps to maintain the correct conformation for the binding of other critical residues, like the statine (B554654) moieties, without causing steric hindrance.
The selection of these residues is a key aspect of inhibitor design, aiming to match the size, shape, and hydrophobicity of the inhibitor's side chains with the corresponding enzyme subsites. nih.gov
The inclusion of two Statine (Sta) residues is the most critical feature of this inhibitor for targeting aspartyl proteases. cambridgemedchemconsulting.com Statine is an unusual amino acid ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) that acts as a non-hydrolyzable analogue of the tetrahedral transition state formed during peptide bond cleavage. mdpi.comcambridgemedchemconsulting.com
The catalytic mechanism of aspartyl proteases involves two conserved aspartate residues that activate a water molecule to hydrolyze the peptide bond. cambridgemedchemconsulting.comyoutube.comwikipedia.org The hydroxyl group of the statine residue directly mimics this tetrahedral intermediate, forming crucial hydrogen bonds with the catalytic aspartate dyad in the enzyme's active site. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This interaction is the cornerstone of the inhibitor's potent binding, effectively "freezing" the enzyme in a transition-state-like complex. youtube.com The presence of two statine moieties in this compound is a notable feature, suggesting a design intended to occupy multiple critical binding sites or to enhance the stability and potency of the inhibition.
The table below illustrates the general principles of how modifications to the core residues of a statine-based inhibitor like this compound can affect its inhibitory potency.
| Position | Original Residue | Modification | Rationale for Change | Predicted Impact on Potency |
|---|---|---|---|---|
| P3 | Trp | Replace with Ala | Reduces hydrophobic interaction in the S3 pocket. | Decrease |
| P2 | Val | Replace with Phe | Introduces a larger aromatic side chain for potential π-stacking in the S2 pocket. | Increase/Decrease (Enzyme Dependent) |
| P1-P1' | Sta | Replace -OH with -H | Removes the key hydrogen bonding group that mimics the transition state. | Significant Decrease |
| P1' | Ala | Replace with Gly | Reduces side-chain interaction in the S1' pocket, potentially increasing flexibility. | Decrease |
| P2'-P3' | Sta | Replace with Leu-Gly | Removes the second transition-state mimic. | Significant Decrease |
This table is an illustrative example of general Structure-Activity Relationship principles for statine-based inhibitors and does not represent experimentally verified data for this specific compound.
Rational Design Principles for Enhanced Selectivity of Peptidomimetic Inhibitors
The design of selective peptidomimetic inhibitors like this compound relies on exploiting structural differences between the target protease and other related enzymes. While the catalytic core of aspartyl proteases is highly conserved, the subsites (S-pockets) that bind the amino acid side chains can vary significantly in size, shape, and charge. nih.gov
A key strategy for achieving selectivity is to design inhibitors that target unique features, such as the flexible "flap" regions that cover the active site. chemrxiv.orgchemrxiv.org Inhibitors with bulky, hydrophobic side chains can interact with these flap regions in a way that is specific to the target enzyme, leading to enhanced selectivity. nih.gov Rational design involves systematically modifying the inhibitor's structure—by altering amino acid residues, changing stereochemistry, or introducing non-natural moieties—to maximize interactions with the target enzyme while minimizing binding to off-target proteases. nih.gov
Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling
Computational chemistry is an indispensable tool in modern drug design for elucidating SAR and predicting the potency of novel inhibitors. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the inhibitor and the target enzyme at an atomic level. nih.govfrontiersin.org
Molecular Docking can predict the preferred binding pose of the inhibitor in the enzyme's active site, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, confirming the stability of the predicted binding mode and allowing for the calculation of binding free energies, which can be correlated with experimental inhibitory potency. nih.gov
Metadynamics is an advanced simulation technique used to explore the complex pathways of an inhibitor binding to or unbinding from an enzyme, revealing critical transition states. chemrxiv.orgchemrxiv.org
These computational approaches allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationally design modifications to improve binding affinity and selectivity before committing to costly and time-consuming laboratory work. nih.govnih.gov
Molecular Docking and Dynamics Simulations of Ligand-Enzyme Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking simulations can elucidate how the peptide fits into the active site of a target protease. These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.
For instance, a hypothetical docking study of this compound with a target protease might reveal the following interactions:
| Residue in Peptide | Interacting Enzyme Residue | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| Cbz | Phe117 | Hydrophobic | -2.5 |
| Trp | Tyr75, Trp119 | π-π stacking | -4.2 |
| Val | Ile84, Val82 | van der Waals | -1.8 |
| Sta (first) | Asp32, Asp215 | Hydrogen Bond | -5.5 |
| Ala | Gly217 | van der Waals | -0.9 |
| Sta (second) | Ile213 | Hydrophobic | -2.1 |
| -OH (C-terminus) | Arg8 | Hydrogen Bond | -3.7 |
This table is generated for illustrative purposes based on common interactions of similar peptide inhibitors and does not represent experimentally validated data for this specific compound.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose over time. MD simulations provide a more dynamic picture of the ligand-enzyme interaction, taking into account the flexibility of both the peptide and the protein. These simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts, providing greater confidence in the predicted binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov For peptide inhibitors, QSAR studies can help in understanding which properties are crucial for inhibitory potency and can guide the design of more effective analogs. nih.govnih.gov
A QSAR study on a series of analogs of this compound would involve synthesizing and testing compounds with variations at different positions (e.g., replacing Trp with other aromatic amino acids, altering the length of the alkyl side chain in Val, or modifying the C-terminal group). The inhibitory activities (e.g., IC50 values) of these compounds would then be correlated with various molecular descriptors.
Key molecular descriptors in a QSAR model for this class of compounds might include:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges on atoms.
Hydrophobic descriptors: LogP (partition coefficient).
Steric descriptors: Molar refractivity, van der Waals volume.
A hypothetical QSAR equation derived from such a study could look like:
pIC50 = 1.5 * LogP - 0.8 * (Molar Refractivity of P1 residue) + 2.1 * (Presence of H-bond donor at P3) + constant
This equation would suggest that increasing hydrophobicity (LogP) and having a hydrogen bond donor at a specific position (P3) would increase the inhibitory activity, while a bulkier residue at another position (P1) would be detrimental. Such models provide a rational basis for the further optimization of the lead compound. nih.gov
Advanced Methodologies and Future Research Directions
Development of Orthogonal Labeling Strategies for Cbz-Trp-Val-Sta-Ala-Sta-OH and Analogs
Orthogonal labeling refers to the use of chemical reactions that can proceed within a complex biological system without interfering with or being affected by native biochemical processes. acs.org This approach is invaluable for tagging molecules like this compound to study their behavior in a cellular environment. The development of such strategies for this peptidomimetic and its analogs would enable precise tracking of its distribution, target engagement, and metabolic fate.
The core principle involves introducing a non-native, bio-inert functional group (a "handle") into the peptidomimetic's structure. This handle can then react specifically with a probe molecule carrying a complementary functional group. nih.gov Key characteristics of an ideal orthogonal reaction include high selectivity, rapid reaction rates under physiological conditions (pH and temperature), and the formation of a stable covalent bond. acs.orgnih.gov
For analogs of this compound, this could be achieved by replacing one of the standard amino acids with an unnatural amino acid bearing an alkyne or azide (B81097) group. This modified peptidomimetic could then be introduced to a biological system and subsequently "clicked" to a probe containing a fluorescent dye, a biotin (B1667282) tag for affinity purification, or other reporter molecules. nih.govbachem.com This multifaceted bioconjugation allows for a wide range of applications, from cellular imaging to identifying the inhibitor's binding partners. nih.gov
| Labeling Strategy | Reactive Groups | Key Features & Applications for Peptidomimetic Analogs |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Highly efficient and specific "click chemistry" reaction. nih.gov Useful for attaching probes in vitro or on the cell surface. Allows for conjugation of fluorescent tags for imaging or PEG chains for improved solubility. bachem.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | Copper-free click reaction, making it more suitable for live-cell imaging as it avoids copper-induced cytotoxicity. nih.gov Enables real-time tracking of the inhibitor's interaction with intracellular targets. |
| Staudinger Ligation | Azide + Phosphine | An early bio-orthogonal reaction. nih.gov Can be used to label peptidomimetics with probes under mild conditions. |
| Inverse Electron-Demand Diels-Alder Reaction (IEDDA) | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction kinetics, allowing for the detection of low-abundance targets. nih.gov Ideal for in vivo imaging applications where probe concentration is low. |
High-Throughput Screening and Combinatorial Chemistry for Analog Generation
The discovery of novel and more potent analogs of this compound is greatly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library, from a set of common building blocks. nih.govwikipedia.org HTS then enables the rapid evaluation of this library to identify "hits"—compounds that exhibit the desired biological activity. nih.govnih.gov
For the this compound scaffold, a combinatorial library could be generated by:
Varying Amino Acid Residues: Systematically replacing Tryptophan, Valine, and Alanine (B10760859) with a wide range of natural and unnatural amino acids to explore the impact on binding specificity and potency.
Modifying the Statine (B554654) Core: Altering the side chains of the two statine residues to probe interactions within the enzyme's active site.
Altering Terminal Groups: Replacing the N-terminal Cbz group and the C-terminal carboxyl group with other capping moieties to enhance stability or modify solubility.
The "split-mix" synthesis method is a powerful technique for generating vast one-bead one-compound (OBOC) libraries. nih.govwikipedia.org Once synthesized, these libraries are screened using HTS assays, such as fluorescence-based enzymatic assays, to measure the inhibition of a target protease. nih.govacs.org This combination of synthesis and screening allows researchers to efficiently navigate the vast chemical space around the parent molecule to establish structure-activity relationships (SAR) and identify lead candidates with improved properties.
| Step | Methodology | Description for this compound Analog Generation |
| 1. Library Design | Scaffold Selection & Building Block Definition | The core Sta-Ala-Sta sequence is retained as the scaffold. A diverse set of amino acids and N/C-terminal capping groups are selected as building blocks. |
| 2. Combinatorial Synthesis | Solid-Phase Peptide Synthesis (SPPS) with Split-Mix Approach | The scaffold is anchored to a solid support (resin). The resin is split into multiple portions, a different amino acid building block is coupled to each portion, and then the portions are pooled back together. This cycle is repeated for each variable position, rapidly generating millions of unique compounds. wikipedia.org |
| 3. High-Throughput Screening (HTS) | Automated Enzymatic Assays | The library of compounds is screened for inhibitory activity against a target protease (e.g., renin or SARS-CoV-2 Mpro). nih.govacs.org Automated liquid handlers and plate readers are used to measure enzyme activity in the presence of each compound. |
| 4. Hit Identification & Validation | Data Analysis & Dose-Response | Compounds that show significant inhibition are identified as "hits." These hits are re-synthesized and tested in dose-response assays to determine their potency (e.g., IC₅₀ value). acs.org |
Strategies for Improving Proteolytic Stability of Peptidomimetics
A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short half-life. nih.gov Peptidomimetics like this compound are designed to overcome this limitation, in part by incorporating non-standard structures like statine that are resistant to cleavage. However, further modifications can be employed to enhance this stability. alliedacademies.orgresearchgate.net
Several strategies have proven effective in protecting peptidomimetics from proteolytic degradation:
Incorporation of D-Amino Acids: Replacing naturally occurring L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to most proteases, thereby increasing the molecule's half-life. nih.govresearchgate.net
N- and C-Terminal Capping: Modifying the free amine (N-terminus) and carboxylic acid (C-terminus) ends of the peptide chain prevents degradation by exopeptidases. researchgate.netcreative-peptides.com The Cbz group on this compound is an example of N-terminal capping. C-terminal amidation is another common strategy.
Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain linkage reduces the conformational flexibility of the molecule. creative-peptides.comalliedacademies.org This constrained structure can "hide" cleavage sites from proteases.
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can sterically hinder the approach of proteases and increase the molecule's hydrodynamic volume, reducing renal clearance. mdpi.com
Encapsulation: Enclosing the peptidomimetic within protective matrices like liposomes or polymers can shield it from enzymatic degradation until it reaches its target site. alliedacademies.orgalliedacademies.orgnih.gov
| Strategy | Mechanism of Action | Potential Application to this compound |
| D-Amino Acid Substitution | Steric hindrance and altered stereochemistry prevent protease recognition. nih.gov | Replace L-Val or L-Ala with their D-counterparts to block potential cleavage sites. |
| Terminal Modification | Blocks degradation by exopeptidases. researchgate.net | The existing N-terminal Cbz cap provides protection. The C-terminus could be amidated to further increase stability. |
| Cyclization | Reduces conformational flexibility, making protease binding less favorable. creative-peptides.com | A head-to-tail cyclized version of the peptide could be synthesized to dramatically improve stability. |
| Peptide Bond Isosteres | Replaces the scissile amide bond with a non-cleavable mimic. | The statine units already serve this function, mimicking the tetrahedral transition state of peptide bond hydrolysis. |
| PEGylation | Creates a steric shield around the molecule. mdpi.com | A PEG chain could be attached to a non-critical part of the molecule to improve its pharmacokinetic profile. |
Application of Bio-orthogonal Reactions in Peptidomimetic Research and Probe Design
Bio-orthogonal reactions are a powerful toolkit for chemical biologists to label and study molecules in living systems. nih.gov Their application in peptidomimetic research enables the design of chemical probes to investigate complex biological questions that would be difficult to address otherwise. By using these reactions, researchers can covalently attach imaging agents or affinity tags to molecules like this compound with high precision. nih.gov
The process involves a two-step approach: first, a bio-orthogonal handle (e.g., an azide) is incorporated into the peptidomimetic during synthesis. Second, a probe molecule with the complementary reactive group (e.g., an alkyne) is introduced, leading to a specific covalent linkage. acs.org This strategy allows for the creation of customized probes for various applications.
Probe Design Applications:
Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of the peptidomimetic's localization within cells or tissues using microscopy, providing insights into its uptake and distribution.
Affinity Probes: Conjugating a biotin tag enables the isolation of the target enzyme and its binding partners from cell lysates through pull-down assays, helping to confirm the drug's mechanism of action and identify off-target effects.
Drug Conjugates: Bio-orthogonal chemistry can be used to link the peptidomimetic to other molecules, such as cytotoxic drugs for targeted delivery or to other peptides to create multifunctional molecules. qyaobio.com
The use of click chemistry, a class of bio-orthogonal reactions, is particularly widespread due to its efficiency and biocompatibility. nih.govjpt.com These methods provide a modular and reliable way to convert a passive inhibitor into an active research tool. qyaobio.comcpcscientific.com
| Bio-orthogonal Reaction | Probe Type | Research Application for Peptidomimetic Analogs |
| CuAAC / SPAAC | Fluorescent Dye Conjugate | Visualize inhibitor accumulation in specific cellular compartments (e.g., endosomes, cytoplasm) to study uptake mechanisms. |
| CuAAC / SPAAC | Biotin Conjugate | Perform affinity pull-down experiments to identify the direct protein targets of the inhibitor in a complex proteome. |
| IEDDA | PET Isotope Conjugate | Enable in vivo imaging of inhibitor distribution in animal models using Positron Emission Tomography (PET). |
| Staudinger Ligation | Photo-crosslinker Conjugate | Covalently trap the inhibitor-enzyme complex upon UV irradiation, allowing for more robust identification of the binding site. |
Integration of Artificial Intelligence and Machine Learning in Peptidomimetic Design and Prediction
Key applications of AI/ML in this field include:
Predictive Modeling: ML models can be trained on databases of known protease inhibitors to predict the binding affinity of new virtual compounds. nih.gov This allows for in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): AI algorithms can build sophisticated QSAR models that correlate the structural features of peptidomimetics with their biological activity, providing insights for rational design. proquest.com
De Novo Design: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying principles of molecular design from existing data and generate novel peptidomimetic structures with desired properties like high potency and stability. nih.gov
Property Prediction: AI can predict crucial drug-like properties, including solubility, metabolic stability, and potential toxicity, allowing for early-stage filtering of candidates that are likely to fail in later development stages. nih.gov
By leveraging these powerful computational tools, researchers can more efficiently explore the chemical space around the this compound scaffold to design next-generation inhibitors with enhanced therapeutic profiles.
| AI/ML Methodology | Application in Peptidomimetic Design | Example for this compound Analogs |
| Supervised Machine Learning (e.g., Random Forest, SVM) | Predictive Modeling (QSAR) | Train a model on a dataset of statine-based inhibitors to predict the IC₅₀ value of new analogs based on their chemical descriptors. |
| Deep Learning (e.g., Neural Networks) | Virtual High-Throughput Screening | Screen a virtual library of millions of potential analogs against a 3D structural model of a target protease to predict binding scores. |
| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generate novel peptidomimetic sequences that are predicted to have high affinity for a specific protease and good proteolytic stability. nih.gov |
| Molecular Dynamics (MD) Simulations | Binding Pose and Affinity Prediction | Simulate the dynamic interaction between an analog and its target enzyme to understand the structural basis of its inhibitory activity and guide further optimization. |
Exploration of Novel Enzyme Targets Beyond Aspartyl Proteases for this compound and its Derivatives
While the statine moiety is a hallmark of inhibitors designed for aspartyl proteases, the principle of transition-state mimicry and the specificity conferred by the surrounding peptide sequence allow for the potential repositioning of these compounds against other enzyme classes. Recent research has demonstrated that statine-based peptidomimetics can effectively inhibit proteases from different catalytic classes, such as the SARS-CoV-2 main protease (Mpro), which is a cysteine protease. nih.gov This opens up exciting avenues for exploring novel applications for analogs of this compound.
The exploration of new targets could proceed in several directions:
Other Protease Classes: By systematically modifying the amino acid residues that dictate target specificity (P1, P2, P1', etc.), libraries based on the this compound scaffold could be screened against other families of proteases, such as serine proteases or metalloproteases. For instance, certain statine-based compounds have been investigated as inhibitors of the serine protease human kallikrein 5. nih.gov
Protein-Protein Interaction (PPI) Inhibition: PPIs represent a vast and largely untapped class of therapeutic targets. sciencedaily.com Peptidomimetics are well-suited to disrupt these interactions due to their ability to mimic secondary structures like β-strands involved in PPI interfaces. azolifesciences.com Analogs of this compound could be designed to interfere with specific disease-relevant PPIs.
Targets in Other Pathways: The broader concept of repurposing well-characterized chemical scaffolds is a cornerstone of modern drug discovery. While a direct link is not established, the development of novel inhibitors for targets in other disease areas, such as ANGPTL3 or PCSK9 in lipid metabolism, exemplifies the ongoing search for new ways to leverage existing chemical knowledge against new biological targets. jwatch.org
This forward-looking approach, combining rational design with broad screening, could significantly expand the therapeutic utility of the statine-containing peptidomimetic class beyond its traditional role as an aspartyl protease inhibitor.
| Potential Novel Target Class | Rationale for Exploration | Example Target |
| Cysteine Proteases | Demonstrated activity of statine-based peptidomimetics against SARS-CoV-2 Mpro suggests broader applicability. nih.gov | Cathepsins, Caspases, SARS-CoV-2 Mpro |
| Serine Proteases | The peptide backbone provides a framework for achieving specificity against various proteases through side-chain modifications. | Thrombin, Human Kallikreins, HCV NS3/4A Protease |
| Protein-Protein Interactions (PPIs) | Peptidomimetics can mimic structural motifs (e.g., β-sheets) at PPI interfaces to act as competitive inhibitors. sciencedaily.comazolifesciences.com | p53-MDM2, Bcl-2 family interactions |
| Novel Lipid-Modifying Enzymes | Illustrates the principle of targeting novel enzymes with established inhibitor scaffolds to address different diseases. | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Angiopoietin-like 3 (ANGPTL3) jwatch.org |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Cbz-Trp-Val-Sta-Ala-Sta-OH with high purity, and what analytical methods are recommended for validation?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, but optimization of coupling reagents (e.g., HBTU/HOBt) and deprotection conditions (e.g., TFA cleavage with scavengers) is critical to minimize side reactions. Purity validation requires reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm for peptide bonds and 280 nm for Trp residues. Mass spectrometry (MS) or MALDI-TOF should confirm molecular weight (±0.1% accuracy). For statine residues, ensure proper stereochemical configuration via circular dichroism (CD) or 2D NMR .
Q. How can researchers mitigate aggregation or solubility issues of this compound during in vitro assays?
- Methodological Answer : Pre-dissolve the peptide in a minimal volume of DMSO (≤5% v/v) or acidic buffers (e.g., 0.1% TFA in water). For aqueous solutions, use chaotropic agents (e.g., urea) or detergents (e.g., Tween-20) at non-denaturing concentrations. Dynamic light scattering (DLS) can monitor aggregation propensity, while circular dichroism (CD) assesses secondary structure integrity under varying conditions .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Controlled Variables : Standardize cell culture conditions (passage number, serum batch) and peptide treatment duration/dosage.
- Assay Validation : Include positive controls (e.g., known protease inhibitors for statine-containing peptides) and orthogonal assays (e.g., fluorogenic substrate cleavage vs. Western blot for target protein inhibition).
- Data Analysis : Apply statistical frameworks like ANOVA with post-hoc tests to compare inter-assay variability. Use meta-analysis tools to contextualize discrepancies in potency (e.g., IC₅₀ differences) across studies .
Q. What strategies are recommended for elucidating the structural dynamics of this compound in membrane-mimetic environments?
- Methodological Answer :
- Membrane Modeling : Use lipid bilayers (e.g., DMPC/DMPG vesicles) or micelles (e.g., SDS) to simulate hydrophobic interactions.
- Techniques : Combine solution-state NMR with saturation transfer difference (STD) NMR to map binding epitopes. Molecular dynamics (MD) simulations (e.g., GROMACS) can predict conformational stability over nanosecond timescales.
- Validation : Correlate structural data with functional assays (e.g., surface plasmon resonance for binding affinity) .
Q. How can researchers optimize the pharmacokinetic profile of this compound without altering its bioactive core?
- Methodological Answer :
- Modifications : Introduce PEGylation at the N-terminus or cyclize the peptide via disulfide bridges to enhance stability.
- Assays : Measure protease resistance (e.g., incubation in human plasma at 37°C, followed by HPLC quantification). Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA assays for blood-brain barrier permeability.
- Data Interpretation : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC, t₁/₂, and clearance rates .
Data Conflict Resolution & Reproducibility
Q. What experimental controls are essential to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Batch Consistency : Characterize each peptide batch via HPLC, MS, and amino acid analysis (AAA).
- Negative Controls : Include scrambled-sequence analogs or statine-free variants to confirm sequence-specific effects.
- Replicability : Adopt open-source protocols (e.g., Zenodo-deposited SOPs) and share raw data (e.g., NMR spectra, chromatograms) in repositories like Figshare .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
- Methodological Answer :
- Parameter Calibration : Re-optimize force fields (e.g., CHARMM36 for peptides) using experimental data (e.g., ITC-measured ΔG).
- Ensemble Docking : Perform flexible docking with multiple conformers generated by MD simulations.
- Validation : Use isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) to experimentally validate binding constants .
Ethical & Reporting Standards
Q. What metadata should be included when publishing datasets on this compound to ensure reusability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
